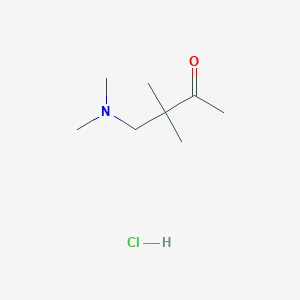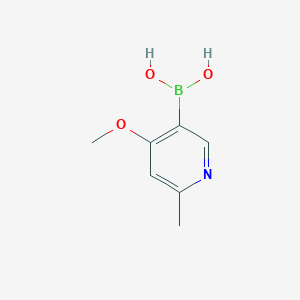
(4-Methoxy-6-methylpyridin-3-yl)boronsäure
Übersicht
Beschreibung
(4-Methoxy-6-methylpyridin-3-yl)boronic acid is an organoboron compound featuring a pyridine ring substituted with a methoxy group at the 4-position, a methyl group at the 6-position, and a boronic acid group at the 3-position. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Wissenschaftliche Forschungsanwendungen
(4-Methoxy-6-methylpyridin-3-yl)boronic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound forms stable transition complexes with sugars and amino acids, which have been tested for the inhibition of the NorA efflux pump.
Medicine: Boronic acid derivatives are identified as potent antagonists for the alpha (v)beta (3) receptor, significant in the prevention and treatment of osteoporosis.
Industry: It is used in the development of new PET radioligands for medical imaging and diagnostics.
Safety and Hazards
The safety information for “(4-Methoxy-6-methylpyridin-3-yl)boronic acid” indicates that it carries a warning signal. The precautionary statements include P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P301+P312+P330 . The hazard statements include H302, H315, and H319 .
Zukünftige Richtungen
The future directions for the study of boronic acids, including “(4-Methoxy-6-methylpyridin-3-yl)boronic acid”, are promising. The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that further studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .
Vorbereitungsmethoden
The synthesis of (4-Methoxy-6-methylpyridin-3-yl)boronic acid can be achieved through various methods. One common method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane. Another approach includes iridium or rhodium-catalyzed C-H or C-F borylation. These methods are well-established and relatively straightforward.
Analyse Chemischer Reaktionen
(4-Methoxy-6-methylpyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common reagents used in these reactions include palladium catalysts, halopyridines, and tetraalkoxydiborane. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.
Wirkmechanismus
The mechanism of action of (4-Methoxy-6-methylpyridin-3-yl)boronic acid involves its ability to form stable transition complexes with various biological molecules. These complexes can inhibit specific molecular targets, such as the NorA efflux pump, and interact with receptors like alpha (v)beta (3) to exert their effects.
Vergleich Mit ähnlichen Verbindungen
(4-Methoxy-6-methylpyridin-3-yl)boronic acid can be compared with other similar compounds, such as:
These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of (4-Methoxy-6-methylpyridin-3-yl)boronic acid lies in its specific substitution pattern and its wide range of applications in various fields.
Eigenschaften
IUPAC Name |
(4-methoxy-6-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-5-3-7(12-2)6(4-9-5)8(10)11/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSZRJNGKDMOGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(N=C1)C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694437 | |
| Record name | (4-Methoxy-6-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1100262-14-3 | |
| Record name | (4-Methoxy-6-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


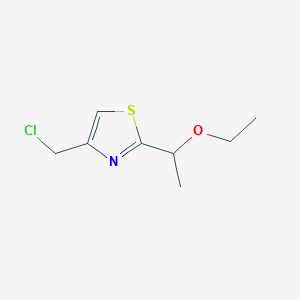
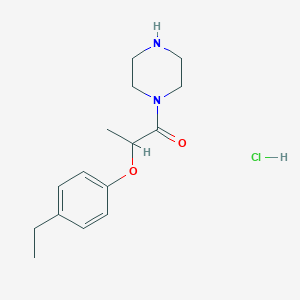



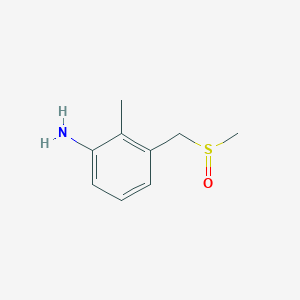
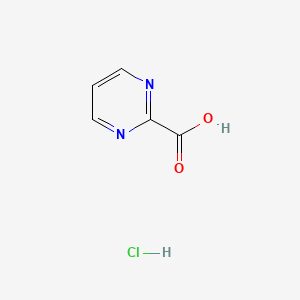
![3-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1441439.png)


amine hydrochloride](/img/structure/B1441446.png)
